S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Mechanism of Action
S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a small molecule S-nitrosothiol that serves as a widely utilized experimental tool for the delivery of nitric oxide (NO). Its mechanism of action is bifurcated into two primary signaling cascades: the canonical cGMP-dependent pathway and the cGMP-independent pathway of protein S-nitrosylation. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and workflows.
Core Mechanism: Nitric Oxide Donation
S-Nitroso-N-acetyl-DL-penicillamine is structurally composed of an N-acetyl-DL-penicillamine backbone with a covalently linked nitroso group on the sulfur atom. This S-nitroso bond is labile under physiological conditions and can undergo homolytic or heterolytic cleavage to release nitric oxide. The decomposition of SNAP, and subsequent NO release, can be influenced by factors such as light, temperature, and the presence of metal ions, particularly copper (I). The liberated NO is a highly diffusible, short-lived radical that can readily traverse cellular membranes to interact with a multitude of intracellular targets, thereby initiating a cascade of signaling events.
The Canonical cGMP-Dependent Signaling Pathway
The most extensively characterized mechanism of NO action involves the activation of soluble guanylate cyclase (sGC), a key enzyme in various physiological processes, including vasodilation and neurotransmission.
-
Activation of Soluble Guanylate Cyclase (sGC): NO diffuses into the cytoplasm and binds to the ferrous (Fe²⁺) heme cofactor of sGC. This interaction induces a conformational change in the enzyme, leading to its activation.
-
Synthesis of Cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).
-
Downstream Effector Activation: Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates a variety of downstream protein targets, resulting in diverse physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
Caption: cGMP-dependent signaling pathway of SNAP.
The cGMP-Independent Pathway: Protein S-Nitrosylation
Beyond the sGC-cGMP axis, NO can directly interact with proteins via S-nitrosylation, a reversible post-translational modification. This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO-protein). S-nitrosylation can modulate protein function, stability, subcellular localization, and protein-protein interactions. SNAP serves as a potent donor of the nitrosonium ion (NO⁺) or related species that directly S-nitrosylate target proteins.
Caption: cGMP-independent S-nitrosylation pathway of SNAP.
Key Protein Targets of SNAP-Mediated S-Nitrosylation
A growing body of evidence has identified numerous proteins that are functionally regulated by SNAP-induced S-nitrosylation.
-
Actin: SNAP has been shown to S-nitrosylate actin in the spinal cord and PC12 cells.[1][2] This modification can disrupt actin polymerization, leading to alterations in the cytoskeleton and inhibition of processes such as neurotransmitter release.[1]
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): S-nitrosylation of the catalytic cysteine in GAPDH by NO donors like SNAP can inhibit its glycolytic activity. Furthermore, S-nitrosylated GAPDH can translocate to the nucleus and mediate the S-nitrosylation of other nuclear proteins, implicating it in the regulation of gene expression and apoptosis.[3][4]
-
Caspases: The activity of caspases, key executioners of apoptosis, is regulated by S-nitrosylation. SNAP-induced S-nitrosylation of the catalytic cysteine residue of effector caspases, such as caspase-3, and initiator caspases, like caspase-9, generally leads to their inhibition, thereby exerting an anti-apoptotic effect.[5] This regulation appears to be particularly significant for caspases localized to the mitochondria.[5]
-
Ryanodine Receptor (RyR): The RyR, a calcium release channel crucial for muscle contraction, is a target of S-nitrosylation.[6] SNAP-mediated modification of RyR can alter its calcium release properties, which has been implicated in both physiological muscle function and in the pathophysiology of diseases such as muscular dystrophy and malignant hyperthermia.[7][8][9]
Quantitative Data Summary
The biological effects of SNAP are concentration-dependent. The following tables provide a summary of reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for SNAP in various biological systems.
Table 1: IC50 Values for S-Nitroso-N-acetyl-DL-penicillamine (SNAP)
| Target/Process | System | IC50 Value |
| Factor 13 (transglutaminase) activity | In vitro | 230 µM |
| Basolateral 10-pS Cl⁻ channel | Thick ascending limb of C57BL/6 mice | 6.6 µM[6] |
Table 2: EC50 Values for S-Nitroso-N-acetyl-DL-penicillamine (SNAP)
| Effect | System | EC50 Value |
| Vasorelaxation | Isolated canine coronary arteries | 113 nM |
Experimental Protocols
Biotin-Switch Assay for the Detection of Protein S-Nitrosylation
The biotin-switch assay is a robust method for the specific detection of S-nitrosylated proteins. It involves the sequential blocking of free thiols, selective reduction of S-nitrosothiols, and biotinylation of the newly formed thiols.
Caption: Experimental workflow for the Biotin-Switch Assay.
Reagents:
-
HEN Buffer: 250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine.
-
Blocking Buffer: HEN buffer containing 2.5% (w/v) SDS and 20 mM methyl methanethiosulfonate (MMTS). Prepare fresh.
-
Precipitation Solution: Acetone, chilled to -20°C.
-
Wash Buffer: 70% (v/v) acetone in water.
-
Resuspension Buffer: HEN buffer with 1% (w/v) SDS.
-
Reducing Solution: 20 mM sodium ascorbate in Resuspension Buffer. Prepare fresh.
-
Labeling Solution: 2 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) in DMSO.
Procedure:
-
Sample Preparation: Lyse cells or tissues in HEN buffer. Quantify protein concentration.
-
Blocking of Free Thiols: To the protein lysate, add an equal volume of Blocking Buffer. Incubate at 50°C for 20 minutes with frequent vortexing.
-
Protein Precipitation: Add four volumes of cold acetone to the sample. Incubate at -20°C for 20 minutes. Centrifuge at 13,000 x g for 10 minutes to pellet the proteins.
-
Washing: Discard the supernatant and wash the pellet twice with Wash Buffer.
-
Reduction and Biotinylation: Resuspend the pellet in Resuspension Buffer. Add one-tenth volume of Reducing Solution and incubate for 1 hour at room temperature in the dark. Add one-tenth volume of Labeling Solution and incubate for another hour at room temperature in the dark.
-
Purification of Biotinylated Proteins: Precipitate the proteins with cold acetone. Resuspend the pellet in a smaller volume of Resuspension Buffer and proceed with streptavidin-affinity chromatography to enrich for biotinylated proteins.
-
Detection: Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an antibody specific to the protein of interest.
Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
This assay quantifies the extent of apoptosis induced by SNAP by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Caption: Experimental workflow for Annexin V Apoptosis Assay.
Reagents:
-
1X Binding Buffer: 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂.
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) Staining Solution.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of SNAP for a specified duration. Include appropriate vehicle and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic method for detachment.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometric Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
Conclusion
The mechanism of action of S-Nitroso-N-acetyl-DL-penicillamine is complex and involves at least two major signaling pathways. Its ability to release nitric oxide leads to the activation of the canonical sGC-cGMP pathway, which is central to its vasodilatory and anti-platelet effects. Concurrently, SNAP is a potent inducer of protein S-nitrosylation, a cGMP-independent mechanism that allows for the direct modification and regulation of a wide array of proteins involved in diverse cellular processes, including cytoskeletal dynamics and apoptosis. A thorough understanding of these dual mechanisms is critical for the interpretation of experimental data generated using SNAP and for its potential therapeutic applications.
References
- 1. Involvement of S-nitrosylation of actin in inhibition of neurotransmitter release by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid S-nitrosylation of actin by NO-generating donors and in inflammatory pain model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrosylation of GAPDH augments pathological tau acetylation upon exposure to amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. S-Nitrosylation of mitochondrial caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Redox Dependent Modifications of Ryanodine Receptor: Basic Mechanisms and Implications in Heart Diseases [frontiersin.org]
- 7. RyR1 S-Nitrosylation Underlies Environmental Heat Stroke and Sudden Death in Y522S RyR1 Knock-in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological role for S-nitrosylation of RyR1 in skeletal muscle function and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypernitrosylated ryanodine receptor/calcium release channels are leaky in dystrophic muscle - PMC [pmc.ncbi.nlm.nih.gov]
